3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Description
3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C26H24F3N3O4S and its molecular weight is 531.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antiproliferative Activity : Compounds within the 3-amino-thieno[2,3-b]pyridine class have shown antiproliferative properties against certain enzymes, suggesting a potential for research into cancer therapies or other diseases where cell proliferation is a concern (van Rensburg et al., 2017).
Synthetic Methodologies : Studies have focused on synthesizing various heterocyclic compounds derived from similar structures, exploring their potential as anti-inflammatory and analgesic agents. This suggests a broader interest in the chemical class for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity : New pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities, indicating the potential for these compounds in the development of new antibiotics or antifungal agents (Bakhite et al., 2002).
Chemical Transformations : Research into the reactions of 3-aminothieno[2,3-b]pyridine-2-carboxamides with various reagents has led to the discovery of new synthetic pathways and compounds, demonstrating the versatility and potential for novel drug development within this chemical framework (Vasilin et al., 2015).
properties
IUPAC Name |
3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O4S/c1-34-17-7-4-14(5-8-17)13-31-24(33)23-22(30)21-18(26(27,28)29)12-16(32-25(21)37-23)10-15-6-9-19(35-2)20(11-15)36-3/h4-9,11-12H,10,13,30H2,1-3H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCZOVJYUWSGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=C(N=C3S2)CC4=CC(=C(C=C4)OC)OC)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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